![molecular formula C26H23NO7S B281419 Ethyl 5-{benzoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281419.png)
Ethyl 5-{benzoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-{benzoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzofuran family and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of Ethyl 5-{benzoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is not fully understood. However, several studies have suggested that this compound may exert its anti-cancer effects through the inhibition of various signaling pathways involved in cancer cell proliferation and survival. In addition, this compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Ethyl 5-{benzoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been found to exhibit several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, this compound has also been found to exhibit anti-bacterial and anti-fungal activity. Furthermore, this compound has also been found to exhibit neuroprotective effects, which could make it a potential candidate for the treatment of various neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl 5-{benzoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is its potent anti-cancer activity. This makes it a valuable tool for cancer researchers looking to develop new anti-cancer therapies. However, one of the main limitations of this compound is its relatively high cost and low availability. This could make it difficult for researchers to obtain and use this compound in their experiments.
Future Directions
There are several potential future directions for the research on Ethyl 5-{benzoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One possible direction is the development of new anti-cancer therapies based on this compound. Another potential direction is the investigation of the neuroprotective effects of this compound, which could lead to the development of new treatments for neurodegenerative diseases. Additionally, further research could be conducted to investigate the potential anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal properties of this compound.
Synthesis Methods
The synthesis of Ethyl 5-{benzoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves a multi-step process that has been described in detail in several research papers. The initial step involves the reaction of 2-methyl-3-carboxybenzofuran with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-methoxyaniline in the presence of triethylamine to form the corresponding amide. The amide is then reacted with benzoyl chloride and sodium hydride to form the final product.
Scientific Research Applications
Ethyl 5-{benzoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been found to exhibit a range of potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Several studies have shown that this compound has potent anti-cancer activity against a range of cancer cell lines. In addition, this compound has also been found to exhibit anti-inflammatory and anti-oxidant properties, which could make it a potential candidate for the treatment of various inflammatory diseases.
properties
Molecular Formula |
C26H23NO7S |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
ethyl 5-[benzoyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H23NO7S/c1-4-33-26(29)24-17(2)34-23-15-10-19(16-22(23)24)27(25(28)18-8-6-5-7-9-18)35(30,31)21-13-11-20(32-3)12-14-21/h5-16H,4H2,1-3H3 |
InChI Key |
TVUVUDSZEIYXAN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate](/img/structure/B281338.png)

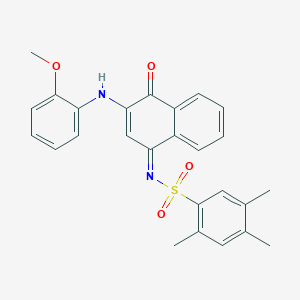


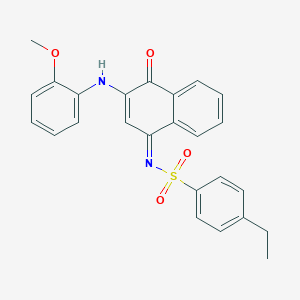
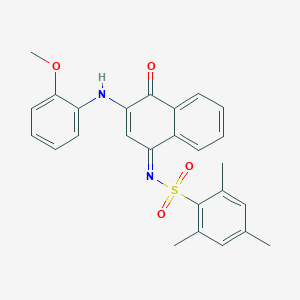
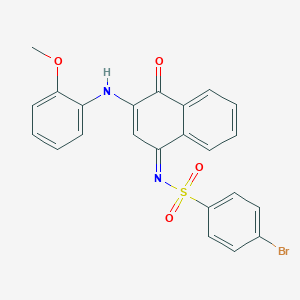
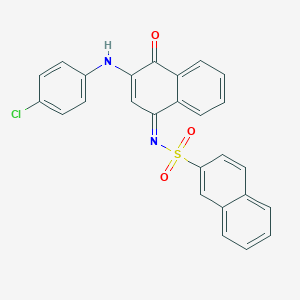
![4-tert-butyl-N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}benzenesulfonamide](/img/structure/B281356.png)
![4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281357.png)
![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}-4-methoxybenzenesulfonamide](/img/structure/B281358.png)
![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide](/img/structure/B281360.png)
![4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281361.png)